Mobocertinib

EGFR exon 20 insertion IC50 NSCLC

Mobocertinib is the first-in-class irreversible EGFR TKI targeting exon 20 insertion mutations with 1.5-10× selectivity over wild-type EGFR. Its unique C5-isopropyl ester group enables binding to the sterically hindered C-helix pocket and forms a hydrogen bond with gatekeeper T793—a structural advantage over osimertinib. Broad activity across multiple insertion subtypes ensures reproducible results in cell lines and xenograft models. Ideal for structural biology, resistance mechanism (T790M/C797S) studies, and next-generation inhibitor design. Validated bioanalytical methods available.

Molecular Formula C32H39N7O4
Molecular Weight 585.7 g/mol
CAS No. 1847461-43-1
Cat. No. B609201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMobocertinib
CAS1847461-43-1
SynonymsMobocertinib
Molecular FormulaC32H39N7O4
Molecular Weight585.7 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC
InChIInChI=1S/C32H39N7O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36)
InChIKeyAZSRSNUQCUDCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mobocertinib (CAS 1847461-43-1): Targeted EGFR Exon 20 Insertion Inhibitor for Scientific Selection


Mobocertinib (CAS 1847461-43-1) is an oral, irreversible kinase inhibitor that selectively targets epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations. As a first-in-class therapeutic, it is indicated for adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring EGFR ex20ins mutations whose disease has progressed on or after platinum-based chemotherapy [1]. Mobocertinib inhibits EGFR ex20ins mutations at concentrations 1.5- to 10-fold lower than those required to inhibit wild-type EGFR, and its active metabolites (AP32960, AP32914) maintain similar inhibitory profiles [2][3].

Why In-Class EGFR TKIs Cannot Substitute for Mobocertinib: Structural and Selectivity Rationale


Mobocertinib is a structural analog of the third-generation EGFR TKI osimertinib, yet a critical modification—a C5-carboxylate isopropyl ester group on the central pyrimidine core—confers unique binding properties that enable it to target the sterically hindered pocket created by EGFR ex20ins mutations [1][2]. Unlike osimertinib, which cannot effectively bind the C-helix pocket of exon 20 insertion mutants, mobocertinib occupies extra space at the back of K745 and forms a hydrogen bond with the gatekeeper residue T793 via its isopropyl ester group, restoring the inactive state of the protein [3][4]. This structural advantage translates into quantitative selectivity and potency differences that preclude simple substitution by other EGFR TKIs, as detailed in the evidence below.

Mobocertinib Comparative Efficacy Data: Quantitative Differentiation from Analogs


Mobocertinib Exhibits Consistent Inhibitory Activity Across EGFR Exon 20 Insertion Subtypes, Unlike Poziotinib

Mobocertinib demonstrates comparable inhibitory potency against both near-loop and far-loop EGFR ex20ins mutations, whereas poziotinib shows significantly weaker activity against far-loop insertions. In vitro studies reveal that afatinib, poziotinib, and zipalertinib more potently inhibited near-loop than far-loop insertions, while mobocertinib has similar IC50 values across both groups [1]. This translates to clinical outcomes: in the EXCLAIM trial, mobocertinib demonstrated similar tumor size reduction across both groups (-38.5% vs. -34.1%, p=0.59) and comparable progression-free survival (12.0 vs. 13.0 months, p=0.99) [1].

EGFR exon 20 insertion IC50 NSCLC TKI selectivity near-loop vs far-loop

Mobocertinib Demonstrates Superior Selectivity Index vs. Wild-Type EGFR Compared to Other HER2/EGFR TKIs

In HER2 exon 20 insertion mutant cell lines, mobocertinib exhibited the lowest HER2 exon 20 insertion IC50 to wild-type (WT) EGFR IC50 ratio among tested agents, indicating superior selectivity for mutant over wild-type EGFR [1]. This favorable selectivity profile suggests a potentially wider therapeutic window and reduced WT EGFR-mediated toxicities (e.g., rash, diarrhea) compared to less selective agents [1].

HER2 exon 20 insertion selectivity index IC50 ratio WT EGFR off-target toxicity

Mobocertinib Outperforms Osimertinib in Targeting Specific EGFR Exon 20 Insertion Subtypes via Unique Binding Mode

Molecular dynamics simulations demonstrate that mobocertinib outperforms osimertinib in targeting specific subtypes of EGFR exon 20 insertions (V769_D770insASV, D770_N771insSVD, N773_insNPH) [1]. Mobocertinib occupies extra space at the back of K745 and forms a hydrogen bond with the gatekeeper residue T793 using its isopropyl ester group, eliminating energy minima associated with active conformations and restoring the inactive state of the protein [1]. Osimertinib, lacking this structural feature, does not effectively bind the C-helix pocket of exon 20 insertion mutants [2].

molecular dynamics EGFR exon 20 insertion binding mechanism osimertinib structural selectivity

Mobocertinib Exhibits Broad Superiority Over Multiple EGFR TKIs in Ba/F3 Exon 20 Insertion Models

In a comprehensive in vitro screen using murine pro-B-cell (Ba/F3) lines harboring five common EGFR ex20ins mutations (A763_Y764insFQEA, V769_D770insASV, D770_N771insSVD, H773_V774insNPH, H773_V774insH), mobocertinib demonstrated the highest efficacy among eight tested EGFR-TKIs [1]. Notably, mobocertinib showed potent activity against H773_V774insH, a mutation variant that was less sensitive to other EGFR-TKIs including erlotinib, afatinib, poziotinib, CLN-081, sunvozertinib, osimertinib, and brigatinib [1].

Ba/F3 EGFR exon 20 insertion IC50 TKI acquired resistance

Real-World Outcomes Favor Amivantamab Over Mobocertinib in Post-Platinum NSCLC: A Caution for Procurement Strategy

While mobocertinib demonstrates clear mechanistic differentiation, real-world data comparing it to amivantamab (a bispecific antibody targeting EGFR and MET) in the post-platinum setting reveals important efficacy differences. In a multi-database cohort study, patients treated with amivantamab had a median time to next treatment or death (TTNTD) of 9.2 months versus 4.2 months for mobocertinib, and median time to discontinuation (TTD) of 8.6 months versus 2.3 months [1]. A matching-adjusted indirect comparison (MAIC) suggests similar efficacy between the two agents but a more favorable safety profile for amivantamab [2].

real-world evidence amivantamab NSCLC EGFR exon 20 time to discontinuation

Mobocertinib's Clinical Efficacy in Platinum-Pretreated EGFR Ex20ins NSCLC: Quantitative Benchmarking

Mobocertinib received accelerated FDA approval based on a 28% overall response rate (ORR) with a median duration of response of 17.5 months in 114 patients with platinum-pretreated EGFR ex20ins NSCLC [1]. While no direct head-to-head trial exists, this serves as a key benchmark. For context, standard platinum-based chemotherapy in this setting yields ORRs of approximately 10-15% and PFS of 2-3 months [2].

NSCLC EGFR exon 20 ORR PFS FDA approval

Optimal Use Cases for Mobocertinib: Targeted Research and Industrial Applications


Preclinical Research on EGFR Exon 20 Insertion-Driven NSCLC Models

Mobocertinib is ideally suited for in vitro and in vivo studies investigating EGFR ex20ins-driven NSCLC. Its broad activity across multiple insertion subtypes (e.g., A763_Y764insFQEA, V769_D770insASV, D770_N771insSVD, H773_V774insNPH, H773_V774insH) makes it a versatile tool for establishing and validating cell line and xenograft models [1]. The compound's consistent IC50 values across near-loop and far-loop insertions simplify experimental design and ensure reproducible results across different mutation variants [2].

Structural Biology and Drug Discovery Studies Targeting EGFR Kinase Domain

Mobocertinib's unique binding mode, characterized by occupation of extra space at the back of K745 and hydrogen bonding with gatekeeper residue T793, provides a valuable tool for structural biology studies [1]. Researchers investigating the structure-activity relationships of EGFR inhibitors or designing novel TKIs targeting exon 20 insertions can use mobocertinib as a reference compound to compare binding kinetics, conformational stabilization, and mutant selectivity [2].

Pharmacokinetic and Metabolism Studies of Covalent EGFR Inhibitors

Mobocertinib's well-characterized pharmacokinetic profile—including extensive first-pass metabolism (~91.7% dose absorbed), primary elimination via CYP3A4/5-mediated oxidative metabolism (~88%), and fecal excretion of metabolites—makes it an excellent reference standard for developing bioanalytical methods and studying the ADME properties of covalent kinase inhibitors [1]. Validated LC-MS/MS methods for quantifying mobocertinib and its active metabolite desmethyl-mobocertinib in plasma are available for research applications [2].

Acquired Resistance Mechanism Studies in EGFR Mutant NSCLC

Mobocertinib-resistant Ba/F3 clones developed secondary mutations (T790M or C797S) depending on the original EGFR ex20ins background [1]. This provides a defined system for investigating on-target resistance mechanisms and evaluating next-generation inhibitors designed to overcome C797S-mediated resistance, a critical area of ongoing drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mobocertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.